Journal Name:Polymers
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Polymers ( IF 0 ) Pub Date: 2018-09-29 , DOI: 10.1186/s40759-018-0038-4
The time-temperature superposition principle (TTSP) is often used to estimate the viscoelastic behavior of polymers. It can also be used to evaluate the influence of a given variable, or set of variables, on viscoelastic properties. In this research, the effects of time, temperature, fiber volume fraction and the relative crystallinity of polyamide (PA) and glass fiber-reinforced polyamide (GFRPA) were investigated using the time-temperature superposition principle to estimate viscoelastic behavior under each set of conditions. The crystallinities of PA and GFRPA, which ranged from 33 to 45%, were controlled by adjusting the duration of crystallization as 250 °C. Creep tests were carried out with these materials, and creep compliance curves of each condition were obtained. Using these creep compliance curves, the master curves for temperature, and the grand master curves for crystallinity and for fiber volume fraction were generated to show the relationships between fiber volume fraction, crystallinity, and viscoelastic parameters. Furthermore, the great-grand master curve for crystallinity and fiber volume fraction was generated to predict creep behavior in an arbitrarily condition. The predicted data were in good agreement with experimental results. A method for estimating creep deformation taking into account the effects of influencing variables was developed. The time-temperature superposition principle (TTSP) was applied to the effects of the fiber volume fraction and crystallinity. Grand master curves for crystallinity and fiber volume fraction were obtained by shifting the corresponding master curves. This study demonstrates that the creep behaviors of fiber-reinforced plastics can be estimated using these shift factors and a great-grand master curve. This method yielded estimates of creep deformation that fitted well with experimental results. Based on our findings, it should be possible to control creep deformation in plastics or fiber-reinforced resins by controlling the fiber volume fraction and the crystallinity of the matrix material.
Polymers ( IF 0 ) Pub Date: 2017-11-21 , DOI: 10.1186/s40759-017-0032-2
Advanced materials with heterogeneous microstructure attract extensive interest of researchers and engineers due to combination of unique properties and ability to create materials that are most suitable for each specific application. One of the challenging tasks is development of models of mechanical behavior for such materials since precision of the obtained numerical results highly depends on level of consideration of features of their heterogeneous microstructure. In most cases, numerical modeling of composite structures is based on multiscale approaches that require special techniques for establishing connection between parameters at different scales. This work offers a review of instruments of the statistics and the probability theory that are used for mechanical characterization of heterogeneous media with random positions of reinforcements. Such statistical descriptors are involved in assessment of correlations between the microstructural components and are parts of mechanical theories which require formalization of the information about microstructural morphology. Particularly, the paper addresses application of the instruments of statistics for geometry description and media reconstruction as well as their utilization in homogenization methods and local stochastic stress and strain field analysis.
Polymers ( IF 0 ) Pub Date: 2017-04-17 , DOI: 10.1186/s40759-017-0022-4
Electrical Discharge Machining (EDM) is a well-established non-conventional machining process for the machining of electrically conductive and difficult-to-machine materials. But its applications are limited because of the slow machining rate and poor surface finish. Powder mixed EDM (PMEDM) is unitary of the recent progresses in the EDM process in which powder particles mixed in the dielectric fluid results in higher machining rate and better surface quality. In the past, limited work has been found on PMEDM of Inconel-800 material. Researchers have reported about machining with different powder particles like aluminum powder, silicon carbide, graphite etc. in the dielectric fluid of EDM, but the effect of powder particles, i.e. Tungsten carbide, cobalt and boron carbide along with tool material i.e. copper, copper-chromium and graphite on Inconel-800 material has not been explored. The purpose of the present work is to look into the issue of tool material (Cu, copper-chromium, and graphite) along with powder particles (tungsten carbide, cobalt and boron carbide) suspended in EDM oil on Inconel-800 material. The present work includes optimization of Material Removal Rate (MRR) and Tool Wear Rate (TWR) for the machining of Inconel-800 material using Powder Mixed Elctric Discharge Machining (PMEDM). Different input parameters such as peak current, pulse on-time, pulse off-time, tool and powder materials along with effect of three micro powder particles, i.e. tungsten carbide, cobalt and boron carbide and three electrodes i.e. copper, copper-chromium, and graphite have been considered for the experimentation. The box-Behnken method of Response Surface Methodology (RSM) has been used for designing the experiments along with the Desirability Approach for multiple response parameters optimization. The adequacy of the proposed mathematical models have also been tested using analysis of variance (ANOVA). Microstructure analysis and transfer of different factors on the machined surface has also been investigated using Scanning Electron Microscope (SEM), Energy Dispersive Spectrometer (EDS) and X - Ray Diffraction (XRD). The results showed that peak current, pulse on-time, and tool material significantly affects the Material Removal Rate (MRR) while peak current, pulse on-time, tool material and powder materials affected the Tool Wear Rate (TWR). Pulse off-time has a trifling effect on both MRR and TWR, while powder particles on MRR. From desirability approach, the optimal combination of parameters found to be current 1 amp, pulse on-time 0.98 μs, pulse off-time 0.03 μs, tool material 0.31 and the powder (suspended particles) 0.64. The analysis of the experimental observations highlights that the current, pulse on-time and tool material have found to be the most decisive factors for MRR, while current, pulse on-time, tool material and powder particles for TWR.
Polymers ( IF 0 ) Pub Date: 2017-02-27 , DOI: 10.1186/s40759-017-0020-6
Machining using vertical CNC end mill is popular in the modern material removal industries because of its ability to remove the material at a fast rate with a reasonably good surface quality. In this work, the influence of important common machining process variables like feed, cutting speed and axial depth of cut on the output parameters such as surface roughness and amplitude of tool vibration levels in Al-6061 workpieces has been studied. With the use of experimental result analysis and mathematical modelling, correlations between the cutting process conditions and process outputs are studied in detail. The cutting experiments are planned with response surface methodology (RSM) using Box-Behnken design (BBD). This work proposes a multi-objective optimization approach based on genetic algorithms using experimental data so as to simultaneously minimize the tool vibration amplitudes and work-piece surface roughness. The optimum combination of process variable is further verified by the radial basis neural network model. Finally, based on the multi-objective optimization approach and neural network models an interactive platform is developed to obtain the correct combination of process parameters.
Polymers ( IF 0 ) Pub Date: 2017-02-01 , DOI: 10.1186/s40759-017-0018-0
The geometrically non-linear formulation based on Von-Karman’s hypothesis is used to study the free vibration isosceles triangular plates by using four types of mixtures of functionally graded materials (FGMs - AL/AL2O3, SUS304/Si3N4, Ti- AL-4V/Aluminum oxide, AL/ZrO2). Material properties are assumed to be temperature dependent and graded in the thickness direction according to power law distribution. A hierarchical finite element based on triangular p-element is employed to define the model, taking into account the hypotheses of first-order shear deformation theory. The equations of non-linear free motion are derived from Lagrange's equation in combination with the harmonic balance method and solved iteratively using the linearized updated mode method. Results for the linear and nonlinear frequencies parameters of clamped isosceles triangular plates are obtained. The accuracy of the present results are established through convergence studies and comparison with results of literature for metallic plates. The results of the linear vibration of clamped FGMs isosceles triangular plates are also presented in this study. The effects of apex angle, thickness ratio, volume fraction exponent and mixtures of FGMs on the backbone curves and mode shape of clamped isosceles triangular plates are studied. The results obtained in this work reveal that the physical and geometrical parameters have a important effect on the non-linear vibration of FGMs triangular plates.
Polymers ( IF 0 ) Pub Date: 2016-11-15 , DOI: 10.1186/s40759-016-0012-y
Nickel-based superalloys are usually exposed to high static or cyclic loads in non-ambient environment, so a reliable prediction of their mechanical properties, especially plastic deformation, at elevated temperature is essential for improved damage-tolerance assessment of components. In this paper, plastic deformation in a single-crystal nickel-based superalloy CMSX4 at elevated temperature was modelled using discrete dislocation dynamics (DDD). The DDD approach was implemented using a representative volume element with explicitly-introduced precipitate and periodic boundary condition. The DDD model was calibrated using stress–strain response predicted by a crystal plasticity model, validated against tensile and cyclic tests at 850 °C for and crystallographic orientations, at a strain rate of 1/s. The DDD model was capable to capture the global stress–strain response of the material under both monotonic and cyclic loading conditions. Considerably higher dislocation density was obtained for the orientation, indicating more plastic deformation and much lower flow stress in the material, when compared to that for orientation. Dislocation lines looped around the precipitate, and most dislocations were deposited on the surface of precipitate, forming a network of dislocation lines. Simple unloading resulted in a reduction of dislocation density. Plastic deformation in metallic materials is closely related to dynamics of dislocations, and the DDD approach can provide a more fundamental understanding of crystal plasticity and the evolution of heterogeneous dislocation networks, which is useful when considering such issues as the onset of damage in the material during plastic deformation.
Polymers ( IF 0 ) Pub Date: 2018-02-09 , DOI: 10.1186/s40759-018-0035-7
There has been little discussion of the third-order elastic constants of steels in the literature until now. In this study, the precise second- and third-order elastic constants of polycrystalline steels were measured under adiabatic and isothermal conditions. To measure the minute change in the propagation time of the elastic wave corresponding to the tensile stress, the uniform and isotropic specimens were processed with high precision, the measuring instruments were strictly calibrated, and the temperature of the measurement chamber was kept constant. The author proposes an experimental formula to obtain the third-order elastic constants of steels. The stress dependent coefficients α
ij
in this formula are absolutely necessary to obtain the third-order elastic constants. The obtained stress dependent coefficients clearly indicated that there is a special relationship between the directions of stress and that of the oscillation of the elastic wave. When the frequency direction of the elastic wave matched the direction of the applied stress, α
ij
became a larger negative value. Lamè constants and Murnaghan’s third-order elastic constants ℓ,m,n were obtained for four types of steels. The second- and third-order elastic constants under adiabatic conditions were smaller than those under isothermal conditions. Oscillation of crystal lattice is nonlinear and this is observed as the third-order elastic constants. Therefore, it is possible to obtain the knowledge on the internal stress and the thermal properties of the materials. This is also the basis of theoretical discussion of the thermal expansion coefficients.
Polymers ( IF 0 ) Pub Date: 2019-01-23 , DOI: 10.1186/s40759-019-0041-4
Braiding is one of the most common technique employed for the manufacture of fabrics and ropes. It is also commonly used to produce near-net shaped preforms for advanced fibre reinforced composites. This paper presents an explicit finite element approach to create and simulate the braiding process for the virtual manufacture of 2D braids. The process starts from the definition of an analytical function which describes the movement of the carriers on a braiding track plate. Models of idealised Maypole-type braiding machines are built and used to shape virtual yarns into braids. This procedure can be used in a parameter control fashion, to optimise or to create virtual braided structures, which can serve as input for other structural analyses. It is emphasised that multiple cylinders are required for the modelling of a multifilament yarn to achieve better correlation with the experimental results. A parametric study is presented to investigate the effect of the number of virtual cylinders to represent a real yarn and the shape of the final braid. Excellent correlation was found between the virtual models and the experimental results when comparing the braid angle and yarn width.
Polymers ( IF 0 ) Pub Date: 2018-12-17 , DOI: 10.1186/s40759-018-0040-x
Incorporation of active fillers to rubber markedly improves the strength properties and deformation characteristics of such materials. One possible explanation of this phenomenon is suggested in this work. It is based on the fact that for large deformations the binder (high-elastic, cross-linked elastomer) in the gaps between the filler particles (carbon black) is in a state close to the uniaxial extension. The greater part of polymer molecular chains are oriented along the loading axis in this situation. Therefore it can be assumed that the material in this state has a higher strength compared to other ones at the same intensity of deformation. In this paper, a new strength criterion is proposed, and a few examples are given to illustrate its possible use. It is shown that microscopic ruptures that occur during materials deformation happen not in the space between filler particles but at some distance around from it without breaking particle “interactions” through these gaps. The verification of this approach in modeling the stretching of a sample from an unfilled elastomer showed that in this case it works in full accordance with the classical strength criteria, where the presence in the material of a small defect (microscopic incision) leads to the appearance and catastrophic growth of the macrocrack.
Polymers ( IF 0 ) Pub Date: 2018-10-24 , DOI: 10.1186/s40759-018-0039-3
In molding of carbon fiber reinforced thermoplastics (CFRTP), resin impregnation behavior to fiber yarns is very important because higher viscosity of molten thermoplastics inhibites resin impregnation to the interspace among fibers. Resultant resin un-impregnation causes lower mechanical properties of CFRTP. The purpose of this study was to clarify the relation among molding method, molding conditions and resin impregnation to fiber yarns experimentally and analytically. In this study, CFRTPs using continuous carbon fiber yarn as a reinforcement and a thermoplastic polyimide which is excellent in heat resistance as a matrix resin were produced by Micro-Braiding, Film Stacking and Powder method. In addition resin impregnation was modeled based on Darcy’s law and continuity condition. As a result, analytical resin impregnation prediction showed good agreements with the experimental results in all the producing methods and molding conditions. In addition, the void content in the molded CFRP could be greatly reduced by pressurizing cooling.
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |